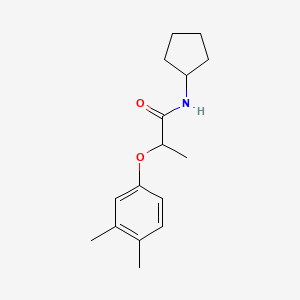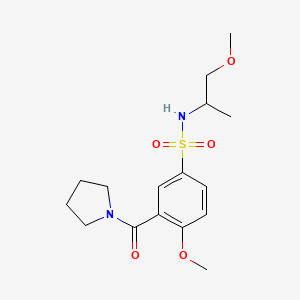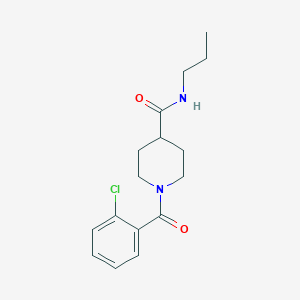![molecular formula C15H21FN2O3S B4752961 N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4752961.png)
N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "F13714" and belongs to the class of compounds known as sulfonamides. F13714 has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
F13714 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer. F13714 has also been found to have antiviral activity against influenza A and B viruses. In addition, F13714 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of F13714 is not fully understood. However, it has been proposed that F13714 inhibits the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are required for cell growth and survival. Inhibition of HSP90 by F13714 leads to the degradation of these proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
F13714 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit viral replication, and reduce inflammation. F13714 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential candidate for the treatment of cancer, as tumors require a blood supply in order to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of F13714 is that it exhibits a broad range of biological activities, making it a potential candidate for the treatment of various diseases. In addition, F13714 has been shown to have good bioavailability and pharmacokinetic properties, which are important factors for the development of a drug. However, one limitation of F13714 is that it is a relatively new compound and has not been extensively studied in clinical trials.
Orientations Futures
There are several future directions for the research of F13714. One area of interest is the development of F13714 as a potential cancer therapy. Further studies are needed to determine the efficacy of F13714 in animal models and clinical trials. Another area of interest is the development of F13714 as an antiviral agent. Studies are needed to determine the effectiveness of F13714 against other viruses and to determine the optimal dosing regimen. Finally, further studies are needed to determine the safety and toxicity of F13714, as well as its potential interactions with other drugs.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-12-6-5-9-17(10-12)15(19)11-18(22(2,20)21)14-8-4-3-7-13(14)16/h3-4,7-8,12H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOUIAARRMRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4752885.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4752898.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4752918.png)
![4-({5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4752926.png)

![ethyl 4-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B4752939.png)
![1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4752941.png)
![3-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4752954.png)

![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752971.png)
![[4-bromo-2-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4752972.png)
![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4752985.png)